

The Environmental Fate and Mobility of Chlorthion: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Chlorthion**

Cat. No.: **B1581421**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and mobility of the organophosphate insecticide **Chlorthion**. Due to its status as an older and less commonly used pesticide, publicly available data on its environmental behavior is limited. This document synthesizes the available information on its degradation through hydrolysis and its potential for mobility in soil. Where specific experimental data for **Chlorthion** is unavailable, this guide outlines the standard experimental protocols based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) that would be employed to assess its environmental fate. This guide is intended to be a resource for researchers and scientists, providing a framework for understanding the potential environmental impact of **Chlorthion** and similar organophosphate compounds.

Introduction

Chlorthion, chemically known as O,O-dimethyl O-(3-chloro-4-nitrophenyl) phosphorothioate, is an organophosphate insecticide.^[1] Understanding the environmental fate and mobility of such compounds is critical for assessing their potential risks to non-target organisms and ecosystems. The primary dissipation pathways for pesticides in the environment include hydrolysis, photolysis, and biodegradation. Mobility, primarily through soil and water, is governed by the compound's adsorption characteristics. This guide summarizes the known data for **Chlorthion** and describes the standard methodologies used to generate such data.

Physicochemical Properties

The environmental behavior of a pesticide is significantly influenced by its fundamental physicochemical properties.

Property	Value	Reference
Chemical Formula	C ₈ H ₉ CINO ₅ PS	PubChem
Molar Mass	297.66 g/mol	[2]
Water Solubility	40 mg/L at 20 °C	PubChem
Vapor Pressure	4 x 10 ⁻⁶ mm Hg at 20 °C	PubChem
Log K _{ow} (Octanol-Water Partition Coefficient)	3.45	PubChem

Environmental Fate: Degradation Pathways

The degradation of **Chlorthion** in the environment is expected to occur through several key processes.

Hydrolysis

Hydrolysis is a significant pathway for the degradation of **Chlorthion**, particularly in aqueous environments. The rate of hydrolysis is dependent on temperature and pH. **Chlorthion** is known to be rapidly hydrolyzed to dimethyl thiophosphate and 3-chloro-4-nitrophenol.

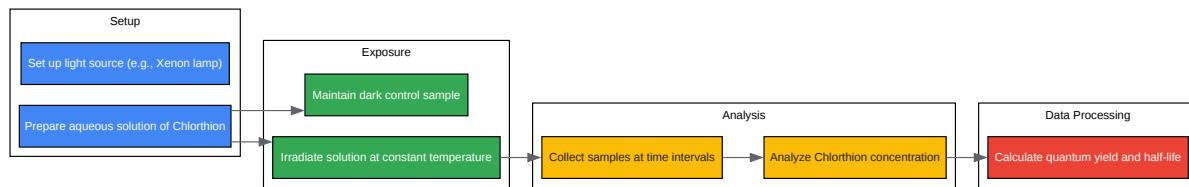
Table 1: Hydrolysis Half-life of **Chlorthion** at Various Temperatures

Temperature (°C)	Half-life (days)
10	138
20	138
30	36
40	10
50	3
60	1

Data sourced from PubChem.

A standardized experimental protocol to determine the rate of hydrolysis involves incubating the test substance in sterile aqueous buffer solutions of varying pH (typically 4, 7, and 9) at a constant temperature in the dark.

[Click to download full resolution via product page](#)


Hydrolysis Experimental Workflow

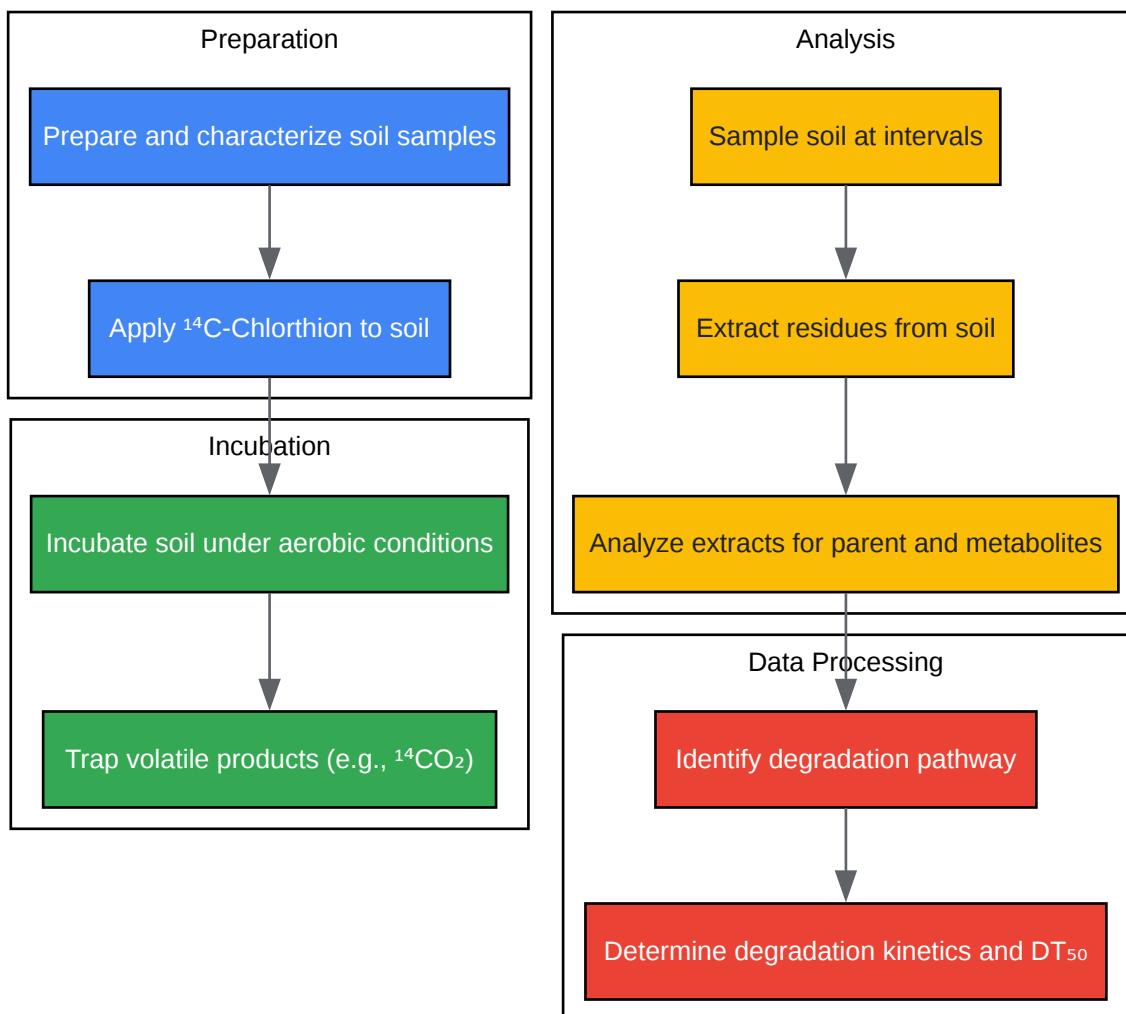
Photolysis

Photolysis, or degradation by light, can be a significant dissipation pathway for pesticides exposed to sunlight, particularly in surface waters and on soil surfaces.

Quantitative data on the photolysis of **Chlorthion** is not readily available in public literature.

To determine the rate of aqueous photolysis, a solution of the test substance in pure water is irradiated with light of a spectral distribution similar to that of sunlight. The concentration of the test substance is monitored over time.

[Click to download full resolution via product page](#)


Aqueous Photolysis Experimental Workflow

Biodegradation

Biodegradation by microorganisms in soil and water is a crucial process for the dissipation of many pesticides.

Specific experimental data on the biodegradation of **Chlorthion**, including its half-life in soil and aquatic environments and its degradation pathways, are not well-documented in publicly available scientific literature.

This protocol is designed to determine the rate and pathway of aerobic degradation of a substance in soil. Radiolabeled (e.g., ^{14}C) test substance is typically used to trace the parent compound and its metabolites.

[Click to download full resolution via product page](#)

Aerobic Soil Metabolism Workflow

Environmental Mobility

The mobility of a pesticide in the environment, particularly its potential to leach into groundwater, is largely determined by its adsorption to soil particles.

Soil Adsorption and Mobility

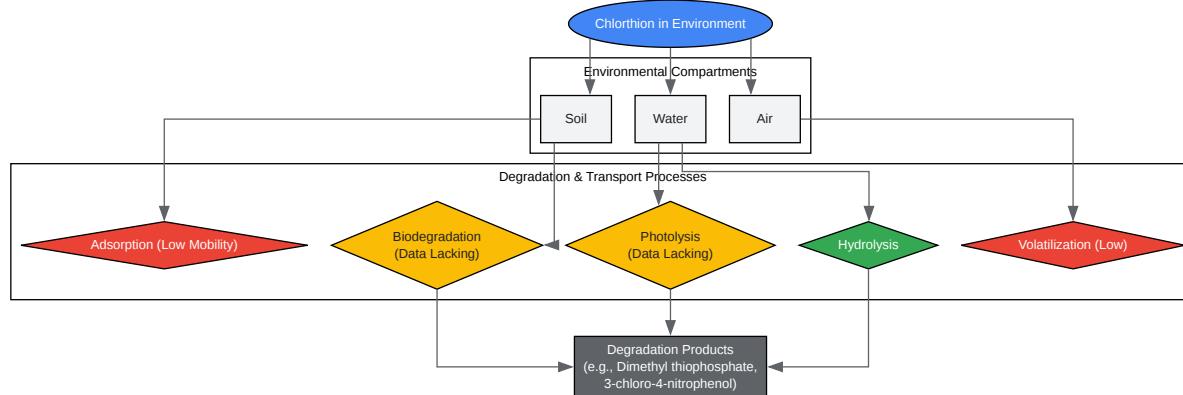
The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil. A higher Koc value suggests lower mobility.

Table 2: Soil Adsorption Coefficient of Chlorthion

Parameter	Value	Classification	Reference
Estimated Koc	1800	Low mobility	PubChem

This estimated Koc value suggests that **Chlorthion** is expected to have low mobility in soil and is likely to adsorb to suspended solids and sediment in water.

The batch equilibrium method is commonly used to determine the soil adsorption coefficient (Kd) and, subsequently, the Koc.



[Click to download full resolution via product page](#)

Soil Adsorption (Batch Equilibrium) Workflow

Overall Environmental Fate and Transport

Based on the available data, the following logical pathway can be inferred for the environmental fate of **Chlorthion**.

[Click to download full resolution via product page](#)

Conceptual Model of **Chlorthion's Environmental Fate**

Conclusion

The environmental fate of **Chlorthion** appears to be primarily driven by hydrolysis, especially at higher temperatures. Its mobility in soil is expected to be low due to its relatively high estimated soil adsorption coefficient. However, a significant data gap exists in the public domain regarding its biodegradation and photolysis rates and pathways. To conduct a thorough environmental risk assessment of **Chlorthion**, further experimental studies following standardized OECD guidelines are necessary to elucidate these critical degradation and transport processes. This guide provides the foundational information available and outlines the necessary experimental frameworks for such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 013. Chlorthion (FAO Meeting Report PL/1965/10/1) [inchem.org]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- To cite this document: BenchChem. [The Environmental Fate and Mobility of Chlorthion: A Technical Guide]. BenchChem, [2025], [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581421#environmental-fate-and-mobility-of-chlorthion>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com